

Preclinical Oncology Profile of GB1908: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical data for **GB1908**, a novel, selective, and orally available small molecule inhibitor of Galectin-1, in the context of oncology. The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide a detailed resource for researchers and professionals in the field of drug development.

Introduction

Galectin-1 (Gal-1) is a β -galactoside-binding lectin that is overexpressed in a variety of cancers and is implicated in numerous pro-tumorigenic processes, including tumor growth, angiogenesis, and immune evasion.[1][2][3] Its immunosuppressive functions, particularly the induction of T-cell apoptosis, make it a compelling target for cancer therapy.[1][2][3] **GB1908** is a high-affinity glycomimetic inhibitor of the Galectin-1 carbohydrate recognition domain (CRD) developed by Galecto Biotech.[1][2] This document summarizes the key preclinical findings that characterize the pharmacological properties and anti-cancer activity of **GB1908**.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **GB1908**.

Table 1: Binding Affinity and Selectivity of GB1908



| Target | Species | Kd / Ki (nM) | Selectivity vs. Galectin-3 | Reference |
|------------|---------|--------------|-------------------------------|-----------|
| Galectin-1 | Human | 57 (Kd) | >100-fold | [4][5] |
| Galectin-1 | Mouse | 72 (Ki) | >50-fold | [6] |
| Galectin-3 | Human | 6000 (Kd) | - | [4][5] |

Table 2: In Vitro Efficacy of GB1908

| Assay | Cell Line | Endpoint | IC50 (nM) | Reference |
|--------------------------------------------|-----------|----------------------------|-----------|-----------|
| Galectin-1- induced T-cell apoptosis | Jurkat | Inhibition of Apoptosis | 850 | [4][5][6] |

Table 3: In Vivo Efficacy of GB1908

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
|------------------------------------------|------------------|---------------------------|----------------------|-----------|
| Lung Carcinoma | Syngeneic (LL/2) | 30 mg/kg, b.i.d., p.o. | Reduced tumor growth | [4][5] |
| Breast Carcinoma | Syngeneic | Not specified | Slowed tumor growth | [2][3] |
| Metastatic Skin Cutaneous Melanoma | Syngeneic | Not specified | Slowed tumor growth | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of **GB1908**.

Biophysical and Cellular Assays for Selectivity



Objective: To confirm the selectivity of **GB1908** for Galectin-1 over Galectin-3.

Methodology:

- Biophysical Assays: The binding affinity (Kd) of GB1908 to recombinant human Galectin-1 and Galectin-3 was likely determined using surface plasmon resonance (SPR) or a similar biophysical technique that measures molecular interactions in real-time.
- Cellular Assays: The functional selectivity was confirmed in cellular systems. While specific
 details are not provided in the search results, this could involve assays where a biological
 response mediated by Galectin-1 or Galectin-3 is measured in the presence of increasing
 concentrations of GB1908.[2][3]

T-cell Apoptosis Assay

Objective: To determine the ability of GB1908 to inhibit Galectin-1-induced T-cell apoptosis.

Methodology:

- Cell Culture: Jurkat cells, a human T-lymphocyte cell line, were cultured under standard conditions.[4][5][6]
- Induction of Apoptosis: Recombinant Galectin-1 was added to the Jurkat cell culture to induce apoptosis.
- Treatment: GB1908 was added to the cell culture at various concentrations (e.g., 0.1-10 μM) for a specified incubation period (e.g., 16 hours).[6]
- Apoptosis Measurement: The percentage of apoptotic cells was quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining.
- Data Analysis: The IC50 value, the concentration of GB1908 that inhibits 50% of the Galectin-1-induced apoptosis, was calculated.[4][5][6]

Stromal Non-Small Cell Lung Cancer (NSCLC) Tumor Microenvironment (TME) Model



Objective: To investigate the effect of **GB1908** on the production of immunosuppressive cytokines in a model of the tumor microenvironment.

Methodology:

- Co-culture System: A co-culture model was established using human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and the H1299 NSCLC cell line.[1]
- Stimulation: The co-culture was stimulated with T-cell receptor ligands to mimic an inflamed stromal TME ("StroNSCLC" model).[1]
- Treatment: The stimulated co-culture was treated with GB1908 for 48 hours.[1]
- Biomarker Analysis: The levels of various biomarkers, including immunosuppressive cytokines, in the culture supernatant were assessed using techniques like ELISA or multiplex cytokine arrays.[1]

Syngeneic Mouse Models of Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of GB1908.

Methodology:

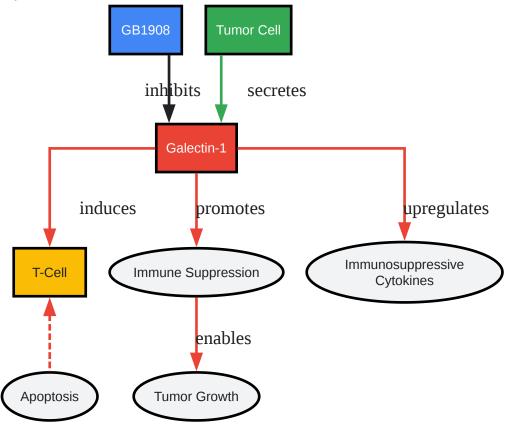
- Tumor Cell Implantation: Syngeneic mouse models were established by implanting cancer cell lines (e.g., LL/2 for lung carcinoma, and cell lines for breast carcinoma and melanoma) into immunocompetent mice of the corresponding strain.[2][3][4][5]
- Treatment Administration: Once tumors reached a palpable size, mice were treated with **GB1908** (e.g., 30 mg/kg, administered orally twice daily) or a vehicle control.[4][5]
- Tumor Growth Monitoring: Tumor volume was measured at regular intervals throughout the study.
- Data Analysis: The tumor growth rates between the **GB1908**-treated and vehicle-treated groups were compared to determine the anti-tumor efficacy.[2][3][4][5]



Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **GB1908** and a typical experimental workflow for its preclinical evaluation.

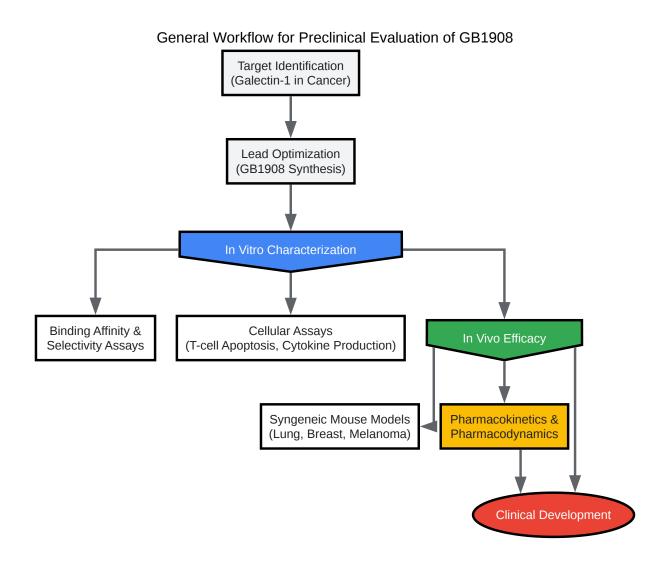
Proposed Mechanism of Action of GB1908 in the Tumor Microenvironment



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Caption: Proposed Mechanism of Action of GB1908.





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Caption: Preclinical Evaluation Workflow for GB1908.

Conclusion

The preclinical data for **GB1908** strongly support its development as a potential therapeutic agent for cancer. As a selective and orally available inhibitor of Galectin-1, **GB1908** has demonstrated the ability to counteract Galectin-1-mediated immune suppression by preventing T-cell apoptosis and reducing the production of immunosuppressive cytokines.[1][2][3] Furthermore, its efficacy in slowing tumor growth in multiple syngeneic mouse models of cancer highlights its therapeutic potential.[2][3][4][5] These findings warrant further investigation



of **GB1908** in a clinical setting, both as a monotherapy and in combination with other cancer treatments such as checkpoint inhibitors.[1][2]

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